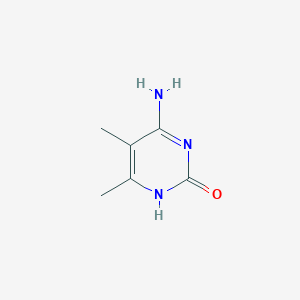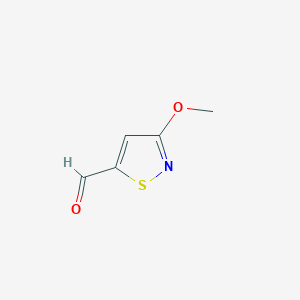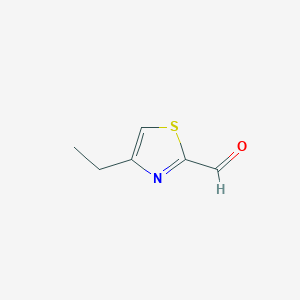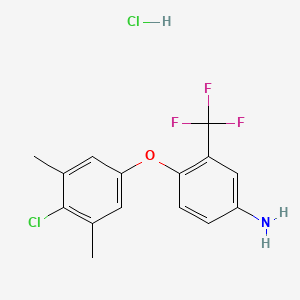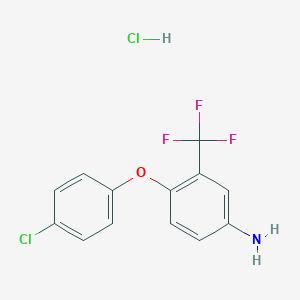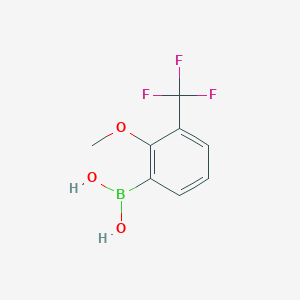
2-Methoxy-3-(trifluoromethyl)phenylboronic acid
概要
説明
“2-Methoxy-3-(trifluoromethyl)phenylboronic acid” is a type of boronic acid. Boronic acids are an important group of compounds with a wide range of applications . The introduction of a fluorine atom directly to the aromatic ring or to its substituents usually increases the Lewis acidity of these compounds, which is important in terms of their applications as well as stability .
Molecular Structure Analysis
The molecular structure of “2-Methoxy-3-(trifluoromethyl)phenylboronic acid” is characterized by 1H, 13C, 11B, and 19F NMR spectroscopy . The introduction of the -OCF3 group influences the acidity, depending on the position of a substituent, with the ortho isomer being the least acidic . Molecular and crystal structures of ortho and para isomers were determined by the single crystal XRD method .
Chemical Reactions Analysis
“2-Methoxy-3-(trifluoromethyl)phenylboronic acid” can be used as a reactant in Suzuki-Miyaura cross-coupling reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methoxy-3-(trifluoromethyl)phenylboronic acid” include its molecular weight, which is 219.95 . The introduction of the -OCF3 group influences the acidity, depending on the position of a substituent, with the ortho isomer being the least acidic .
科学的研究の応用
Catalysis and Chemical Synthesis
- Dehydrative Amidation : Wang, Lu, and Ishihara (2018) reported that 2,4-Bis(trifluoromethyl)phenylboronic acid is a highly effective catalyst for dehydrative amidation between carboxylic acids and amines. This catalyst is crucial for α-dipeptide synthesis (Wang, Lu, & Ishihara, 2018).
- Suzuki-Miyaura Coupling : Mphahlele and Mtshemla (2008) used 2-Aryl-4-chloro-3-iodoquinolines for palladium-catalyzed cross-coupling with phenylboronic acid, leading to the synthesis of 2,3-diaryl-4-methoxyquinolines, demonstrating the utility of phenylboronic acids in catalytic reactions (Mphahlele & Mtshemla, 2008).
Materials Science
- Nanomaterial Synthesis : Hasegawa, Nishida, and Vlies (2015) described the synthesis of phenylboronic acid-containing nanoparticles with unique stimuli-responsive characteristics. These nanoparticles, due to their distinct morphology, have potential applications in biomedical engineering (Hasegawa, Nishida, & Vlies, 2015).
Biomedical Applications
- Antimicrobial Activity : Adamczyk-Woźniak et al. (2020) synthesized 5-Trifluoromethyl-2-formyl phenylboronic acid, showing its potential as an antibacterial agent due to its structure and properties. The study indicated its moderate action against Candida albicans and higher activity against other bacteria such as Escherichia coli and Bacillus cereus (Adamczyk-Woźniak et al., 2020).
Pharmacological Research
- Drug Delivery Systems : Cheng et al. (2012) developed novel self-assembled nanoparticles using poly(3-acrylamidophenylboronic acid) for improving nasal adsorption of insulin. These nanoparticles showed promise as carriers for peptide and protein drugs in nasal delivery (Cheng et al., 2012).
Analytical Chemistry
- Analytical Methods : Lawson et al. (1985) demonstrated the use of bonded-phase phenylboronic acid columns for extracting compounds from urine, indicating the role of phenylboronic acids in analytical methodologies (Lawson, Brash, Doran, & FitzGerald, 1985).
Safety And Hazards
The safety data sheet for “2-Methoxy-3-(trifluoromethyl)phenylboronic acid” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed and can cause skin and eye irritation . It is advised to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
特性
IUPAC Name |
[2-methoxy-3-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O3/c1-15-7-5(8(10,11)12)3-2-4-6(7)9(13)14/h2-4,13-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMWHSHYJWYJFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C(F)(F)F)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20670042 | |
| Record name | [2-Methoxy-3-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-3-(trifluoromethyl)phenylboronic acid | |
CAS RN |
1072946-62-3 | |
| Record name | [2-Methoxy-3-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

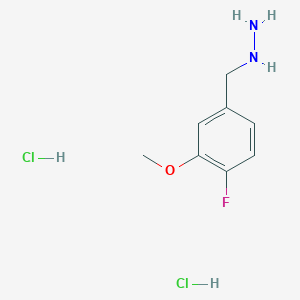
![[2-(Morpholin-4-ylmethyl)phenoxy]-acetic acid hydrochloride](/img/structure/B1419484.png)
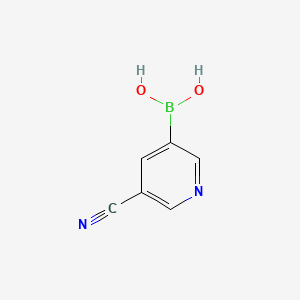
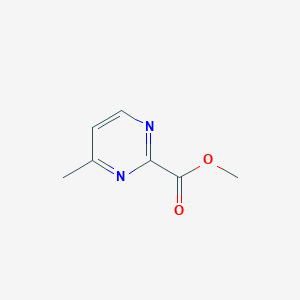
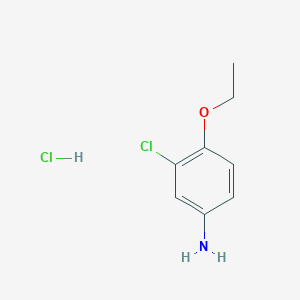
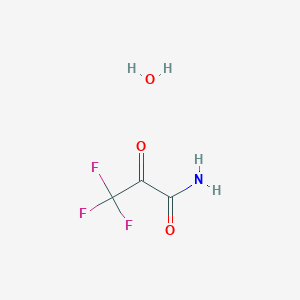
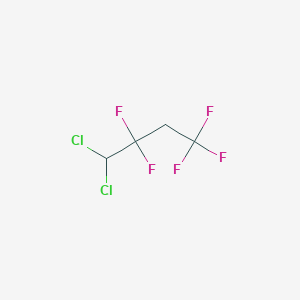
![4,6-Dihydroxybenzo[d]thiazole-2-carbonitrile](/img/structure/B1419493.png)
![1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B1419494.png)
